molecular formula C16H24N2O B13558530 4-Benzyl-2-(piperidin-4-yl)morpholine

4-Benzyl-2-(piperidin-4-yl)morpholine

Cat. No.: B13558530
M. Wt: 260.37 g/mol
InChI Key: JCCUONBDYQUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-(piperidin-4-yl)morpholine is a heterocyclic compound that features both a piperidine and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Benzyl-2-(piperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process can be carried out under hydrogenation conditions using a platinum or palladium catalyst. For instance, one method involves adding morpholine in a molar excess to 1-benzyl-4-piperidone, followed by hydrogenation at a pressure of 0.5 MPa and a temperature of 80°C in the presence of a platinum/C catalyst .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The use of continuous flow reactors and optimized hydrogenation conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters are crucial for achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(piperidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the benzyl group or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenated reagents and bases are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to the formation of de-benzylated or reduced piperidine derivatives .

Scientific Research Applications

4-Benzyl-2-(piperidin-4-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(piperidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Piperidin-4-yl)benzyl)morpholine hydrochloride
  • 4-(3-(Piperidin-4-yl)benzyl)morpholine hydrochloride
  • 1-Benzyl-4-morpholinopiperidine

Uniqueness

4-Benzyl-2-(piperidin-4-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and chemical entities. Its dual-ring structure allows for diverse functionalization and optimization in drug design .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-benzyl-2-piperidin-4-ylmorpholine

InChI

InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)12-18-10-11-19-16(13-18)15-6-8-17-9-7-15/h1-5,15-17H,6-13H2

InChI Key

JCCUONBDYQUFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.